1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
Description
1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-5-1-16(2-6-17)14-22-20(26)23-18-7-3-15(4-8-18)13-19(25)24-9-11-27-12-10-24/h1-8H,9-14H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCCRAFPKOPXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with an appropriate isocyanate to form an intermediate urea derivative.
Coupling Reaction: The intermediate is then coupled with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- 1-(4-Methylbenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
- 1-(4-Bromobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea
Uniqueness
1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the benzyl ring.
Biological Activity
1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea, known for its potential therapeutic applications, is a compound that has garnered attention in medicinal chemistry. Its structure includes a fluorobenzyl group and a morpholino moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H22FN3O
- Molecular Weight : 371.4 g/mol
- CAS Number : 1207021-94-0
The biological activity of 1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan. IDO1 is a critical target in cancer immunotherapy due to its role in immune suppression within the tumor microenvironment. By inhibiting IDO1, this compound may enhance anti-tumor immunity and improve the efficacy of other therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to 1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea exhibit significant inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO). For instance, a study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activities, revealing that specific substitutions on the phenyl ring can enhance efficacy .
| Compound | IDO1 Inhibition (%) | TDO Inhibition (%) |
|---|---|---|
| i12 | 85 | 10 |
| i24 | 90 | 5 |
The results indicated that the presence of certain functional groups was crucial for binding affinity and enzymatic inhibition.
Case Studies
A notable case study involved the evaluation of the compound's effect in animal models. In a mouse xenograft model, treatment with IDO1 inhibitors resulted in reduced tumor growth and enhanced survival rates compared to controls. The combination of this compound with other immunotherapeutic agents showed synergistic effects, leading to improved outcomes in tumor regression and immune response activation .
Therapeutic Potential
The therapeutic potential of 1-(4-Fluorobenzyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea extends beyond oncology. Its ability to modulate immune responses suggests applications in autoimmune diseases and chronic inflammatory conditions. By inhibiting IDO1, the compound may help restore normal immune function and reduce pathological immune suppression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
